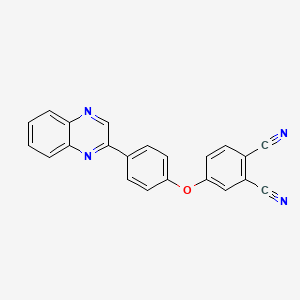
4,5-Dehydro-D-glucuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dehydro-D-Glucuronic Acid is a member of the class of glucuronic acids. It is derived from β-D-glucuronic acid through dehydrogenation, introducing a double bond between positions 4 and 5 . This compound is significant in various biochemical pathways and has unique properties due to its structural configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dehydro-D-Glucuronic Acid typically involves the dehydrogenation of β-D-glucuronic acid. This process can be achieved using specific dehydrogenases that facilitate the removal of hydrogen atoms, creating the double bond between the 4th and 5th carbon atoms .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale fermentation processes using genetically engineered microorganisms capable of producing the necessary dehydrogenases. These microorganisms would convert β-D-glucuronic acid into this compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dehydro-D-Glucuronic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to β-D-glucuronic acid.
Substitution: The double bond between the 4th and 5th carbon atoms allows for substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Halogens or other electrophiles can be used for substitution reactions at the double bond.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: β-D-glucuronic acid.
Substitution Products: Halogenated or other substituted derivatives.
Scientific Research Applications
4,5-Dehydro-D-Glucuronic Acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways involving glucuronic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of biodegradable polymers and other materials
Mechanism of Action
The mechanism of action of 4,5-Dehydro-D-Glucuronic Acid involves its interaction with specific enzymes and receptors in biological systems. The double bond between the 4th and 5th carbon atoms makes it a reactive intermediate in various biochemical pathways. It can act as a substrate for enzymes that catalyze oxidation, reduction, and substitution reactions, leading to the formation of different metabolites .
Comparison with Similar Compounds
β-D-Glucuronic Acid: The parent compound from which 4,5-Dehydro-D-Glucuronic Acid is derived.
5-Dehydro-4-Deoxy-D-Glucuronate: Another derivative with a similar structure but different functional groups
Uniqueness: this compound is unique due to the presence of the double bond between the 4th and 5th carbon atoms, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other glucuronic acid derivatives and makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H8O6 |
|---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
(2R,3R,4S)-2,3,4-trihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C6H8O6/c7-2-1-3(5(9)10)12-6(11)4(2)8/h1-2,4,6-8,11H,(H,9,10)/t2-,4+,6+/m0/s1 |
InChI Key |
IAKKJSVSFCTLRY-YKKSOZKNSA-N |
SMILES |
C1=C(OC(C(C1O)O)O)C(=O)O |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)O)O)C(=O)O |
Canonical SMILES |
C1=C(OC(C(C1O)O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


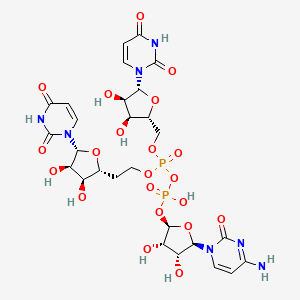
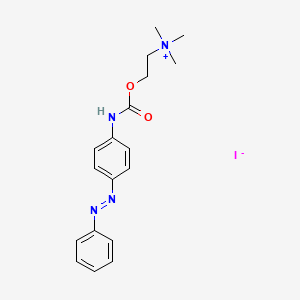
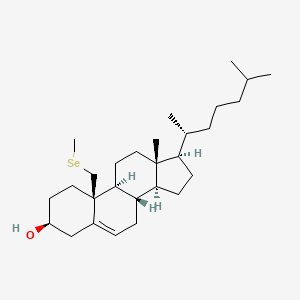
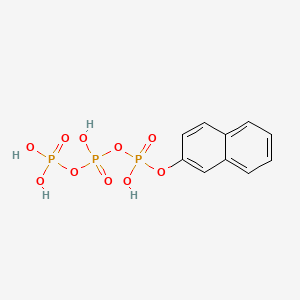
![(2S,4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1220698.png)
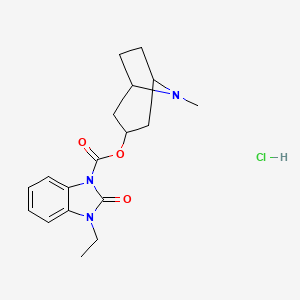
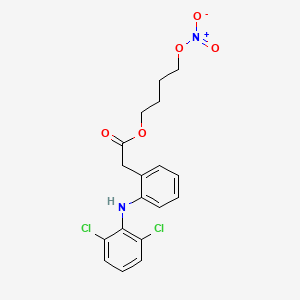
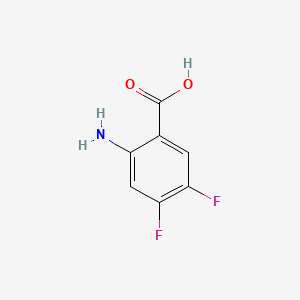
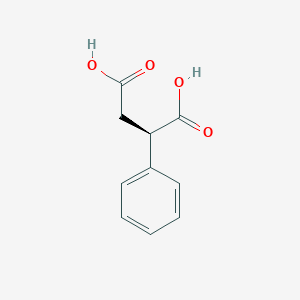
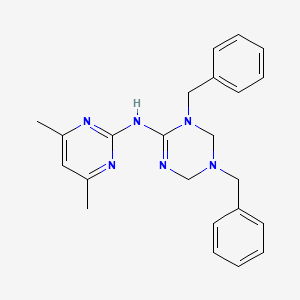
![1-[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B1220708.png)
![Acetic acid [3-[3-(dimethylamino)-1-oxopropyl]-5-benzofuranyl] ester](/img/structure/B1220709.png)
